Retinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Record name | VITAMIN A | |
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DSSTOX Substance ID |
DTXSID3023556 | |
| Record name | Retinol | |
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Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992), Solid; [Merck Index] Yellow or orange solid; [NTP], Solid | |
| Record name | VITAMIN A | |
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Boiling Point |
279 to 280 °F at 1e-06 mmHg (NTP, 1992), 137-138 °C at 1X10-6 mm Hg | |
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Solubility |
Practically insoluble (NTP, 1992), Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils, Sol in ethanol and acetone and benzene | |
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| Record name | Vitamin A | |
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Vapor Pressure |
0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C /Estimated/ | |
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Color/Form |
Solvated crystals from polar solvents, such as methanol or ethyl formate | |
CAS No. |
11103-57-4, 68-26-8 | |
| Record name | VITAMIN A | |
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| Record name | Retinol | |
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| Record name | Retinol [INN:BAN] | |
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| Record name | RETINOL | |
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Melting Point |
144 to 147 °F (NTP, 1992), 62-64 °C, Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/, Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/, 61 - 63 °C | |
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Retinol Metabolism and Homeostasis
Biosynthesis Pathways of Retinol (B82714) and its Active Metabolites
The biological activity of this compound is primarily mediated through its conversion to active metabolites, retinaldehyde and retinoic acid. This conversion is a tightly regulated, two-step enzymatic process.
Enzymatic Conversion of this compound to Retinaldehyde
The initial and rate-limiting step in the biosynthesis of active retinoids is the reversible oxidation of this compound to retinaldehyde. nih.govnih.gov This reaction is catalyzed by this compound dehydrogenases (RDHs), a group of enzymes belonging to two main families: the cytosolic medium-chain alcohol dehydrogenases (ADHs) and the microsomal short-chain dehydrogenases/reductases (SDRs). nih.gov While ADHs may play a role in this compound oxidation, particularly during vitamin A excess, SDRs are considered the primary enzymes responsible for this conversion under physiological conditions. nih.govnih.gov
The conversion process is crucial for maintaining the appropriate levels of retinaldehyde needed for both vision and the synthesis of retinoic acid. nih.gov The reversibility of this step allows for tight control over the flux of retinoids through the metabolic pathway. nih.gov
Role of this compound Dehydrogenases and Retinaldehyde Dehydrogenases
The enzymes that mediate the conversion of this compound to retinoic acid exhibit distinct substrate specificities and play crucial roles in controlling retinoid homeostasis. This compound dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs) are key players in this metabolic cascade. nih.gov
Several RDH isoforms have been identified, with RDH10 being a prominent enzyme in the oxidation of this compound to retinaldehyde for retinoic acid biosynthesis. nih.gov Members of the SDR superfamily are critical for this conversion. nih.gov
Retinaldehyde dehydrogenases, specifically RALDH1, RALDH2, and RALDH3, are responsible for the irreversible oxidation of retinaldehyde to retinoic acid. nih.govmdpi.com These enzymes exhibit tissue-specific expression patterns, contributing to the localized synthesis of retinoic acid required for various developmental and physiological processes. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Enzyme | Substrate | Product | Cofactor Preference | Location | Key Role |
|---|---|---|---|---|---|---|
| This compound Dehydrogenases (RDHs) | RDH10 | This compound | Retinaldehyde | NAD⁺ | Microsomal | Rate-limiting step in retinoic acid synthesis nih.gov |
| Retinaldehyde Dehydrogenases (RALDHs) | ALDH1A1 (RALDH1) | Retinaldehyde | Retinoic Acid | NAD(P)⁺ | Cytosolic | Irreversible synthesis of retinoic acid nih.govnih.gov |
| ALDH1A2 (RALDH2) | Retinaldehyde | Retinoic Acid | NAD(P)⁺ | Cytosolic | Embryonic development nih.govwikipedia.org | |
| ALDH1A3 (RALDH3) | Retinaldehyde | Retinoic Acid | NAD(P)⁺ | Cytosolic | Development of specific tissues nih.govwikipedia.org |
Intracellular Binding and Storage Mechanisms of this compound
Within the cell, the insolubility of this compound in aqueous environments necessitates specific binding proteins for its transport, storage, and delivery to metabolic enzymes.
Cellular this compound Binding Proteins (CRBPs) in this compound Sequestration
Cellular this compound-Binding Proteins (CRBPs) are a class of low-molecular-weight proteins that play a central role in the intracellular management of this compound. nih.govwikipedia.org These proteins bind this compound with high affinity, effectively solubilizing it within the cytoplasm and protecting it from non-specific degradation or esterification. nih.govnih.gov By sequestering this compound, CRBPs prevent its toxic effects at high concentrations and regulate its availability for enzymatic reactions. nih.gov
There are several types of CRBPs, with CRBP-I and CRBP-II being the most well-characterized. CRBP-I is widely distributed in various tissues and is involved in facilitating the uptake of this compound from plasma and presenting it to enzymes for either esterification (storage) or oxidation to retinaldehyde. nih.gov CRBP-II is predominantly found in the absorptive cells of the small intestine, where it plays a crucial role in the absorption of dietary vitamin A and its subsequent esterification. nih.gov
Table 2: Properties of Cellular this compound-Binding Proteins (CRBPs)
| Protein | Primary Tissue Distribution | Function |
|---|---|---|
| CRBP-I | Widespread (liver, kidney, lung, etc.) | Facilitates cellular uptake of this compound, presents this compound to metabolic enzymes nih.gov |
| CRBP-II | Small intestine (absorptive cells) | Involved in the absorption and esterification of dietary vitamin A nih.gov |
Cellular Uptake Mechanisms of this compound
The entry of this compound from the circulation into target cells is a regulated process mediated by specific membrane proteins. This compound circulates in the blood bound to this compound-binding protein (RBP). researchgate.net The uptake into cells is facilitated by a specific cell-surface receptor for RBP. researchgate.netmdpi.com
The transmembrane protein STRA6 (Stimulated by Retinoic Acid 6) has been identified as a specific receptor for the this compound-RBP complex. mdpi.comnih.gov Upon binding of the this compound-RBP complex to STRA6, this compound is transported across the cell membrane. nih.govnih.gov This process is not a simple diffusion but a facilitated transport mechanism. nih.gov The activity of STRA6 can be modulated by intracellular factors, such as the presence of cellular this compound-binding proteins and the enzyme lecithin:this compound acyltransferase (LRAT), which esterifies this compound for storage. nih.govnih.gov This coupling of uptake to intracellular storage mechanisms ensures efficient this compound accumulation and prevents the buildup of free, potentially toxic, this compound within the cell. nih.gov
Role of Specific Transporters and Receptors (e.g., STRA6) in this compound Internalization
The cellular uptake of this compound is a highly specific process mediated by specialized transporters and receptors, with the Stimulated by Retinoic Acid 6 (STRA6) protein being a key player. wikipedia.org STRA6 is a transmembrane receptor that facilitates the transport of this compound from its carrier protein in the blood, the this compound-binding protein (RBP), into the target cell. wikipedia.orgcolumbia.edu
The structure of STRA6 reveals a complex dimeric assembly with nine transmembrane helices per protomer. nih.gov A notable feature is a large lipophilic cleft on the extracellular side, which is the proposed binding site for the this compound-RBP complex, often referred to as holo-RBP. nih.gov The binding of holo-RBP to STRA6 is a high-affinity interaction that triggers the release of this compound for its internalization. mdpi.com
The mechanism of this compound transport by STRA6 is multifaceted. It is not merely a passive channel but exhibits catalytic activities, including facilitating the release of this compound from holo-RBP and the loading of this compound onto apo-RBP (RBP without this compound). mdpi.com This bidirectional transport capability is crucial for maintaining this compound homeostasis. core.ac.uk Interestingly, the transport process does not rely on a chemical gradient. core.ac.uk
The function of STRA6 is intricately linked with other intracellular proteins, namely Cellular this compound-Binding Protein Type 1 (CRBP1) and Lecithin-Retinol Acyltransferase (LRAT). CRBP1 is an intracellular chaperone protein that binds to this compound upon its entry into the cell. umaryland.edunih.gov This binding serves multiple purposes: it protects the chemically unstable this compound from non-specific oxidation, prevents its non-specific esterification, and channels it towards specific metabolic pathways. umaryland.edunih.gov By binding to this compound, CRBP1 also creates a concentration gradient that facilitates the continued influx of this compound into the cell. escholarship.org
LRAT is a microsomal enzyme that catalyzes the esterification of all-trans-retinol into all-trans-retinyl esters, which are the storage form of vitamin A. nih.govwikipedia.org This process is vital for accumulating this compound within the cell. nih.gov The efficient functioning of STRA6-mediated this compound uptake is coupled with the activity of LRAT. nih.gov By converting this compound into retinyl esters, LRAT reduces the intracellular concentration of free this compound, thereby driving further uptake through STRA6. nih.gov
In addition to its transport function, STRA6 also acts as a cell surface receptor that can initiate intracellular signaling pathways. wikipedia.orgnih.gov Upon binding of holo-RBP, STRA6 can activate the JAK/STAT signaling pathway, highlighting its dual role in both this compound transport and cellular communication. wikipedia.orgnih.gov
Table 1: Key Proteins in STRA6-Mediated this compound Internalization
| Protein | Full Name | Primary Function in this compound Internalization |
| STRA6 | Stimulated by Retinoic Acid 6 | Transmembrane receptor for holo-RBP; facilitates this compound transport into the cell and initiates cell signaling. |
| RBP | This compound-Binding Protein | Transports this compound in the bloodstream to target tissues. |
| CRBP1 | Cellular this compound-Binding Protein Type 1 | Intracellularly binds this compound, protecting it and directing it to metabolic pathways. |
| LRAT | Lecithin-Retinol Acyltransferase | Catalyzes the esterification of this compound to retinyl esters for intracellular storage. |
Retinoid Catabolism and Degradation Pathways
The catabolism and degradation of retinoids are essential for maintaining appropriate intracellular concentrations and preventing toxicity from excessive levels. This process involves a series of enzymatic reactions that convert active retinoids into more polar, water-soluble metabolites that can be readily eliminated from the body. bioscientifica.comnih.gov
The degradation of this compound and its metabolites follows several pathways, with oxidative processes being the most prominent. The initial steps in retinoid catabolism often mirror the activation pathway, but lead to inactive products. The conversion of this compound to retinoic acid is a critical control point. This compound is first reversibly oxidized to retinaldehyde by enzymes such as this compound dehydrogenases (RDHs) and alcohol dehydrogenases (ADHs). nih.govnih.gov Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs). bioscientifica.comresearchgate.net
The primary pathway for the irreversible degradation of retinoic acid involves hydroxylation and subsequent oxidation, reactions predominantly catalyzed by a specific family of cytochrome P450 enzymes known as CYP26. nih.govnih.govmdpi.com There are three main isoforms in this family: CYP26A1, CYP26B1, and CYP26C1. nih.govresearchgate.net These enzymes play a crucial role in regulating the levels of retinoic acid during embryonic development and in adult tissues by converting it into more polar and less biologically active metabolites. mdpi.com
CYP26 enzymes primarily catalyze the 4-hydroxylation of all-trans-retinoic acid to form 4-hydroxy-retinoic acid. nih.gov This metabolite can be further oxidized to 4-oxo-retinoic acid. mdpi.com These oxidized forms of retinoic acid have significantly lower biological activity and are precursors for further metabolism and eventual excretion. bioscientifica.com The expression of CYP26 enzymes is often induced by retinoic acid itself, creating a negative feedback loop that helps to tightly control its intracellular concentration. bioscientifica.com
While the CYP26 family is central to retinoic acid catabolism, other cytochrome P450 enzymes can also contribute to retinoid degradation. bio-rad.com Additionally, non-oxidative pathways, such as glucuronidation, can also play a role in the elimination of retinoids. In this process, glucuronic acid is conjugated to the retinoid molecule, increasing its water solubility and facilitating its excretion.
Table 2: Key Enzymes in Retinoid Catabolism and Degradation
| Enzyme Family | Specific Enzymes (Examples) | Substrate(s) | Product(s) |
| Alcohol Dehydrogenases (ADH) / this compound Dehydrogenases (RDH) | ADH1, ADH4, RDH10 | This compound | Retinaldehyde |
| Aldehyde Dehydrogenases (ALDH) | ALDH1A1 (RALDH1), ALDH1A2 (RALDH2) | Retinaldehyde | Retinoic Acid |
| Cytochrome P450 Family 26 (CYP26) | CYP26A1, CYP26B1, CYP26C1 | All-trans-Retinoic Acid | 4-hydroxy-retinoic acid, 4-oxo-retinoic acid |
Molecular Mechanisms of Retinol Action
Genomic Signaling through Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
The classical genomic signaling pathway of retinol (B82714) involves its active metabolite, retinoic acid (RA), binding to nuclear receptors. These receptors, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), are ligand-activated transcription factors belonging to the nuclear receptor superfamily. wikipedia.orgresearchgate.nettaylorandfrancis.com
There are three main isotypes for both RARs (RARα, RARβ, and RARγ) and RXRs (RXRα, RXRβ, and RXRγ), each encoded by distinct genes. prospecbio.comsdbonline.orgresearchgate.netbiologists.com These isotypes and their various splice variants contribute to the complexity and diversity of retinoid signaling. wikipedia.orgresearchgate.net
Retinoic acid, particularly all-trans retinoic acid (ATRA), is the natural ligand for RARs, while 9-cis retinoic acid (9-cis RA) can activate both RARs and RXRs. researchgate.netfrontiersin.orguniprot.orgaacrjournals.org Upon ligand binding, RARs and RXRs typically form heterodimers, with the RAR/RXR heterodimer being the primary functional unit for transducing the retinoid signal in many RA-dependent processes. researchgate.netbiologists.comuniprot.orgnih.gov RXRs can also form homodimers or heterodimerize with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). uniprot.orgnih.govtaylorandfrancis.com
In the absence of a ligand, RAR/RXR heterodimers bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) and are often associated with corepressor proteins, leading to transcriptional repression. wikipedia.orguniprot.orgnih.gov Ligand binding to the RAR induces a conformational change in the heterodimer, leading to the dissociation of corepressors and the recruitment of coactivator proteins. wikipedia.orguniprot.orgnih.gov This exchange of corepressors for coactivators facilitates chromatin remodeling and promotes the transcription of downstream target genes. wikipedia.orgnih.gov
RAREs are specific DNA sequences located in the enhancer or promoter regions of target genes. nih.govnih.gov The RAR/RXR heterodimer binds to these RAREs, which are typically composed of tandem 5'-AGGTCA-3' sites (known as DR1-DR5). uniprot.org This binding allows RA to directly regulate gene expression at the transcriptional level. prospecbio.comnih.gov
Retinoic acid signaling through RAR/RXR heterodimers can regulate the expression of hundreds of genes, influencing a wide array of biological processes including cell differentiation, proliferation, apoptosis, and embryonic development. researchgate.netfrontiersin.orgnih.govnih.govscirp.org For instance, RAR-mediated activation is known to promote cell differentiation and cell cycle arrest. frontiersin.org
Table 1: Key Components and Actions in Genomic this compound Signaling
| Component | Role | Ligand Affinity | Genomic Action |
| This compound | Precursor to RA | N/A | Converted to RA |
| All-trans Retinoic Acid (ATRA) | Active metabolite of this compound | High for RARs | Ligand for RARs, promotes coactivator recruitment |
| 9-cis Retinoic Acid (9-cis RA) | Active metabolite of this compound | High for RXRs and RARs | Ligand for RXRs and RARs |
| Retinoic Acid Receptors (RARs: α, β, γ) | Nuclear Receptors | High for ATRA & 9-cis RA | Form heterodimers with RXRs, bind RAREs, regulate transcription |
| Retinoid X Receptors (RXRs: α, β, γ) | Nuclear Receptors | High for 9-cis RA | Form heterodimers with RARs (and homodimers/other heterodimers), bind RAREs, regulate transcription |
| Retinoic Acid Response Elements (RAREs) | DNA Sequences | Binding site for RAR/RXR heterodimers | Mediate transcriptional regulation of target genes |
| Corepressors (e.g., NCOR1, SMRT) | Proteins | Associate with unliganded RAR/RXR | Repress transcription by recruiting HDAC |
| Coactivators (e.g., NCOA1, NCOA2, NCOA3) | Proteins | Recruit upon ligand binding | Promote transcription by recruiting HAT |
The three RAR isotypes (α, β, γ) and RXR isotypes (α, β, γ) exhibit distinct expression patterns across tissues and developmental stages, suggesting functional specificity. sdbonline.orgplos.orgnih.gov While they share structural and functional similarities, they can display different transcriptional properties. For example, RARα typically represses target gene transcription in the absence of hormone, whereas RARβ and RARγ may not repress and can even mediate hormone-independent transcriptional activation. prospecbio.comnih.gov This difference is linked to their varying abilities to interact with corepressor proteins like SMRT. nih.gov
Specific RAR subtypes are associated with particular biological responses:
RARα is involved in cell proliferation, pigmentation modulation, and is expressed in skin, influencing skin aging and acne pathogenesis. frontiersin.orgaacrjournals.orgskintypesolutions.com It also plays a role in epigenetic regulation. frontiersin.org
RARβ is extensively involved in genomic effects and often acts as a tumor suppressor gene. frontiersin.org It may also contribute to the regulation of genes maintaining the extracellular matrix, including collagen and elastin (B1584352), crucial for skin elasticity. skintypesolutions.com
RARγ is highly prevalent in the skin and impacts keratinocyte differentiation, sebaceous gland function, and immune responses, all relevant to acne. skintypesolutions.com
The ability of synthetic retinoids to selectively activate one or more RAR or RXR subtypes allows for more tissue- or cell-type selective responses, which is important for therapeutic applications. aacrjournals.orgnih.gov
Non-Canonical this compound Signaling Pathways
Beyond the classical genomic pathway, this compound and its derivatives also engage in non-canonical (or non-genomic) signaling pathways. These pathways often involve rapid cellular responses that occur independently of direct transcriptional regulation by nuclear receptor heterodimers. frontiersin.orgfrontiersin.orgmolbiolcell.orgmdpi.com Non-canonical signaling can involve this compound or retinoic acid binding to cellular retinoic acid binding proteins (CRABPs) or retinoid receptors located outside the nucleus, affecting various signaling cascades. frontiersin.orgmdpi.com Examples include activation of the JAK-STAT axis, PI3K signaling, G protein signaling to p38 MAPK, and modulation of the Ras-Raf-MEK-ERK cascade. researchgate.net
Recent research has identified a novel role for this compound as an electron carrier within mitochondria, participating in redox signaling. researchgate.netbiorxiv.orgamegroups.orgnih.govmskcc.org This function is distinct from its role as a precursor to retinoic acid. This compound's conjugated double-bond system enables it to interact with electromagnetism and facilitate electron transfer. amegroups.orgnih.gov
In mitochondria, this compound electronically couples protein kinase Cδ (PKCδ) with cytochrome c, thereby enabling the redox activation of PKCδ. researchgate.netbiorxiv.orgamegroups.orgnih.govmskcc.org This interaction is critical for the regulation of mitochondrial energy homeostasis. researchgate.netnih.govmdpi.comuchicago.edu
The PKCδ/retinol signal complex is a high molecular weight complex located in the intermembrane space of mitochondria. researchgate.netnih.govoaepublish.com This complex comprises PKCδ, the adapter protein p66Shc, cytochrome c, and this compound. researchgate.netamegroups.orgnih.govoaepublish.com All four components are necessary for the activation of PKCδ signaling in mitochondria. oaepublish.com
The activation of PKCδ involves the site-specific oxidation of its cysteine-rich activation domain (CRD), which is configured into a complex RING-finger. researchgate.netnih.gov This oxidation is catalyzed by this compound, which facilitates the transfer of electrons from cysteine moieties to oxidized cytochrome c (Fe3+), leading to the reduction of cytochrome c (Fe2+). researchgate.netbiorxiv.orgnih.govmdpi.com
The PKCδ/retinol signalosome monitors the internal cytochrome c redox state, which reflects the workload of the respiratory chain. researchgate.netnih.gov Upon sensing energy demands, PKCδ signals to the pyruvate (B1213749) dehydrogenase complex (PDHC) to increase glucose-derived fuel flux into the citric acid cycle. researchgate.netamegroups.orgnih.govmdpi.com Conversely, if excessive fuel flux threatens the release of reactive oxygen species (ROS), the cytochrome c redox system reverses polarity, leading to the chemical reduction of the PKCδ CRD, its refolding into an inactive form, and the curtailment of PDHC output, thus constraining respiratory capacity within safe margins. researchgate.netnih.gov This reversible mechanism ensures the safe operation of the respiratory chain and plays a key role in glycolytic energy generation. amegroups.orgnih.govmdpi.com
Table 2: Key Components and Actions in Non-Canonical this compound Signaling (Mitochondrial)
| Component | Role | Interaction with this compound | Metabolic Impact |
| This compound | Electron Carrier | Direct electronic coupling with PKCδ and Cytochrome c | Facilitates redox activation of PKCδ |
| Protein Kinase Cδ (PKCδ) | Signaling Kinase | This compound binds to its cysteine-rich activation domain (CRD) | Regulates fuel flux to citric acid cycle, controls mitochondrial oxidative phosphorylation |
| Cytochrome c | Electron Carrier, Upstream Driver of PKCδ | This compound catalyzes electron transfer from PKCδ to oxidized Cytochrome c | Monitors respiratory chain workload, involved in PKCδ activation/inactivation |
| p66Shc | Adapter Protein | Serves as assembly platform for PKCδ/retinol complex | Facilitates interaction between PKCδ and Cytochrome c |
| Pyruvate Dehydrogenase Complex (PDHC) | Enzyme Complex | Downstream target of PKCδ signaling | Increases glucose-derived fuel flux into Krebs cycle |
Post-Transcriptional Regulatory Mechanisms of Retinoic Acid Signaling
While this compound itself has RA-independent roles, its metabolite, retinoic acid (RA), is a crucial signaling molecule that also undergoes sophisticated post-transcriptional regulation. Retinoic acid signaling, primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is essential for initiating developmental processes and cellular differentiation. frontiersin.org Beyond direct transcriptional control, retinoids, including RA, exert rapid effects and are involved in non-canonical post-transcriptional regulation, such as mRNA processing and the production of non-coding RNAs. frontiersin.org
For instance, in the early-stage differentiation of cultured human trophoblast cells, all-trans retinoic acid (atRA) can rapidly (within 5 minutes) control the local translation of RARβ and RXRα mRNA. frontiersin.org This process involves a receptor-independent retinoid activation of the PI3K/Akt3/mammalian target of rapamycin (B549165) (mTOR) pathway, which prevents the assembly of a cap-dependent mRNA translation repression complex (eIF4E-4EBP1), thereby allowing the translation of RARβ and RXRα. frontiersin.org This highlights a mechanism where RA can influence the availability of its own receptors at a post-transcriptional level, enabling rapid cellular responses. frontiersin.org
Epigenetic Regulation and Chromatin Dynamics Mediated by this compound
This compound and its metabolites play significant roles in epigenetic regulation and chromatin dynamics, influencing gene expression without altering the underlying DNA sequence. These effects are crucial for various cellular processes, including differentiation and development. nih.govresearchgate.net
This compound and its derivatives are known to influence DNA methylation patterns, a key epigenetic modification. DNA methylation, often occurring at CpG dinucleotides, is critical for gene silencing and maintaining genome stability. nih.gov Retinoic acid, derived from this compound, can alter interactions with proteins that induce epigenetic changes, including those related to DNA methylation. nih.gov
Specifically, retinoids have been implicated in modulating the expression and activity of Ten-Eleven Translocation (TET) proteins. TET enzymes are dioxygenases that catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating DNA demethylation pathways. mdpi.combiologists.com Changes in TET protein expression or activity, mediated by this compound or its metabolites, can lead to widespread alterations in DNA methylation landscapes, thereby affecting gene accessibility and transcription. mdpi.combiologists.com
Retinoic acid, for example, has been shown to alter the structure of the RXR/RAR protein complex, facilitating its binding to compacted, higher-order chromatin near retinoic acid primary target genes. nih.gov This interaction can lead to cell lineage-specific epigenetic modifications, including changes in histone modifications like acetylation and phosphorylation. nih.govnih.gov By influencing histone phosphorylation, this compound can affect chromatin sensitivity, making specific genomic regions more or less accessible for transcription, thereby orchestrating precise gene expression programs vital for cellular differentiation and development. nih.gov
This compound and its derivatives are involved in the regulation of non-coding RNAs (ncRNAs), including microRNAs (miRNAs), which are crucial post-transcriptional regulators of gene expression. MicroRNAs typically function by binding to messenger RNA (mRNA) molecules, leading to mRNA degradation or translational repression, thereby fine-tuning protein synthesis. frontiersin.org
Retinoic acid signaling has been shown to induce the production of specific ncRNAs. frontiersin.org These ncRNAs, in turn, can influence various cellular processes, including differentiation, proliferation, and apoptosis, by modulating the expression of target genes. frontiersin.org The interplay between retinoid signaling and ncRNA regulation adds another layer of complexity to the molecular mechanisms by which this compound exerts its biological effects, particularly in developmental contexts and disease. frontiersin.org
Interaction with Cellular Growth Factors and Cytokines
This compound and its metabolites engage in complex interactions with various cellular growth factors and cytokines, modulating their signaling pathways and influencing a wide array of biological responses. These interactions are critical for processes such as cell proliferation, differentiation, and immune responses. mdpi.comresearchgate.net
For instance, retinoic acid signaling can orchestrate fibroblast growth factor (Fgf) signaling to drive embryonic stem cell differentiation. Endogenous retinoid signaling is required for the timely acquisition of somatic cell fate in mouse ES cells. Exposure to retinoic acid can advance differentiation by a dual mechanism: initially increasing, but then decreasing, Fgf signaling. Rapid retinoid induction of Fgf8 and downstream Erk activity can contribute to the loss of self-renewal, while subsequent gradual repression of Fgf signaling by retinoids promotes differentiation.
Retinoids also interact with the Wnt signaling pathway, which plays a critical role in pluripotency and differentiation. Retinoic acid can activate the noncanonical Wnt signaling pathway while concomitantly inhibiting the canonical Wnt pathway. This involves increasing the expression of ligands and receptors of the noncanonical Wnt pathway (e.g., Wnt5a, Wnt7a, Fzd2, Fzd6) and modulating the levels of β-catenin and Tcf transcription factors. This interplay between RA and Wnt signaling is crucial for regulating the balance between stemness and differentiation.
Furthermore, retinoids can influence the expression and activity of various other growth factors and cytokines, impacting cell-to-cell communication and tissue homeostasis. mdpi.comresearchgate.net This broad interaction network underscores this compound's multifaceted role in regulating cellular behavior and development. mdpi.comresearchgate.net
Retinol in Diverse Cellular and Developmental Processes
Retinol's Involvement in Organ Development and Regeneration
This compound (B82714), primarily through its metabolic derivatives, exerts significant influence over the intricate processes of organ development and regeneration, underscoring its fundamental importance in maintaining physiological integrity.
Essential Role in Embryological Advancement
Retinoids, which are derivatives of vitamin A, are crucial low molecular weight, lipophilic compounds with profound effects on the development of various embryonic systems gu.se. They are instrumental in the establishment of the head-to-tail axis in the mesoderm and play a specific role in the developing central nervous system (CNS), particularly affecting the hindbrain where they can cause a transformation of anterior rhombomeres into more posterior ones gu.se. In the context of limb development, retinoids can respecify the cardinal axes of the regenerating amphibian limb, inducing proximalization, posteriorization, and ventralization of blastemal cells gu.se. In the developing chick limb bud, retinoids primarily posteriorize tissue, with endogenous retinoic acid being detected at higher concentrations on the posterior side gu.se. The inhibition of retinoic acid synthesis has been shown to prevent limb outgrowth, further emphasizing its essential role in embryological advancement gu.se.
Regulation of Neural Development and Regeneration
Retinoic acid (RA), a key metabolite of this compound, is deeply involved in the induction of neural differentiation, motor axon outgrowth, and neural patterning oup.comnih.gov. Beyond embryonic development, RA continues to play a significant role in the adult nervous system, promoting nerve regeneration by triggering axon outgrowth oup.comnih.gov. It is also critical for the maintenance of the differentiated state of adult neurons. Disruptions in RA signaling in adults have been linked to neurodegenerative conditions, including motor neuron disease, Alzheimer's disease, and potentially Parkinson's disease oup.comnih.gov. RA signaling operates via nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), forming heterodimers that bind to retinoic acid response elements (RAREs) to regulate the transcription of numerous target genes, potentially influencing up to 20% of the genome oup.com. Synthetic retinoids have been developed that induce axonal regeneration by activating both genomic (RAR/RXR) and non-genomic (ERK1/2 kinase) pathways oup.com.
Contribution to Lung Regeneration and Alveolar Repair
All-trans-retinoic acid (ATRA), a biologically active derivative of this compound, has shown promise in promoting alveologenesis and contributing to lung regeneration and alveolar repair portlandpress.comnih.gov. Research indicates that exogenous retinoic acid can induce alveolar regeneration in rat models of experimental emphysema nih.gov. In mouse models where alveolar development was disrupted postnatally by dexamethasone, subsequent administration of RA to adult animals completely restored lung architecture and surface area per unit of body weight to normal nih.gov. This effect is attributed to RA's requirement during normal alveolar development, suggesting that its administration can re-awaken developmental gene cascades nih.gov. Furthermore, studies show that RA is necessary throughout life for the maintenance of lung alveoli, as dietary this compound deprivation in rats leads to alveolar loss and emphysema-like features nih.gov.
This compound in Vision Science Mechanisms
This compound is fundamentally important for vision, particularly through its conversion to retinal and subsequent involvement in the visual cycle.
Contribution to Visual Pigment Formation
This compound is a precursor to retinal (also known as retinaldehyde), a polyene chromophore that is central to visual phototransduction. In the vertebrate eye, 11-cis-retinal (B22103), an isomer of retinal, is covalently bound to proteins called opsins to form visual pigments, such as rhodopsin. When a photon of light strikes rhodopsin, the 11-cis-retinal undergoes a rapid photoisomerization to its all-trans configuration, known as all-trans-retinal (B13868). This conformational change in the retinal molecule triggers a cascade of biochemical events within the photoreceptor cell, leading to a nerve signal that is transmitted to the brain, enabling vision. Following light exposure, the all-trans-retinal detaches from opsin and is then reduced to all-trans-retinol. This all-trans-retinol is transported back to the retinal pigment epithelium (RPE) where it is recycled back to 11-cis-retinol (B117599) by the enzyme RPE65, and subsequently oxidized to regenerate 11-cis-retinal, completing the visual cycle. Without adequate amounts of this compound, the regeneration of rhodopsin is incomplete, leading to impaired vision, particularly in low light conditions, a symptom known as night blindness.
Compound Names and PubChem CIDs
This compound and Immune System Modulation
This compound and its derivatives, collectively known as retinoids, are integral to the proper functioning of the immune system, influencing both innate and adaptive immune responses. Their regulatory capacity spans the production of inflammatory mediators, the activity and infiltration of immune cells, and the critical process of autophagy.
Regulation of Pro-Inflammatory Cytokines (e.g., MCP-1, IL-8, TNF-α)
This compound and its active metabolite, all-trans retinoic acid (ATRA), demonstrate complex regulatory effects on pro-inflammatory cytokines. Studies have shown that both this compound and ATRA can induce the production of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in human dermal fibroblasts nih.govbiomolther.org. Furthermore, retinoic acid (RA) has been observed to increase pro-inflammatory mediators such as interleukin-1 beta (IL-1β), IL-8, and tumor necrosis factor-alpha (TNF-α) in human skin mast cells, a susceptibility linked to the expression of retinoic acid receptor alpha (RARα) researchgate.net.
Conversely, retinoids can also exert inhibitory effects on inflammation. They have been shown to reduce the infiltration of leukocytes into inflammatory sites and decrease the production of pro-inflammatory cytokines both in vivo and in vitro nih.gov. ATRA, for instance, inhibits the expression of prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2), and the release of TNF-α induced by bacterial lipopolysaccharide (LPS) in murine peritoneal macrophages nih.gov. It also suppresses LPS-induced production of TNF-α and interleukin-12 (B1171171) (IL-12) while simultaneously potentiating interleukin-10 (IL-10) production in THP-1 monocyte/macrophage cell lines and human cord blood mononuclear cells nih.gov.
This compound-binding protein 4 (RBP4), the primary serum transporter of this compound, has also been implicated in inflammatory responses. Elevated RBP4 levels have been associated with increased mRNA expression of IL-1β, TNF-α, IL-6, and MCP-1 in perigonadal white adipose tissue (PGWAT) pnas.org. Notably, the pro-inflammatory effects of RBP4 were observed to be independent of this compound in in vitro experiments pnas.org.
Table 1: Influence of Retinoids on Pro-Inflammatory Cytokines
| Retinoid/Related Compound | Target Cells/Tissue | Cytokine(s) Affected | Effect | Citation |
| This compound, ATRA | Human dermal fibroblasts | MCP-1, IL-8 | Increase | nih.govbiomolther.org |
| RA | Human skin mast cells | IL-1β, IL-8, TNF-α | Increase | researchgate.net |
| ATRA | Murine peritoneal macrophages, THP-1, CBMCs | PGE2, COX-2, TNF-α, IL-12 | Decrease | nih.gov |
| ATRA | THP-1, CBMCs | IL-10 | Potentiate | nih.gov |
| RBP4 | PGWAT | IL-1β, TNF-α, IL-6, MCP-1 | Increase | pnas.org |
Impact on Immune Cell Activity and Infiltration
Retinoids influence the activity and infiltration of various immune cell types, contributing to the delicate balance of immune responses. Their broad effects have led to their consideration as therapeutic agents for certain immune-mediated conditions nih.gov.
Retinoic acid (RA) can modulate the activation and function of monocytes and macrophages, generally inhibiting the production of cytokines that promote T helper 1 (Th1)-type T cells and enhancing those that favor T helper 2 (Th2)-type T cells nih.gov. Retinoids have also been shown to induce apoptosis in immature monocyte-derived dendritic cells (MoDCs) but not in mature ones nih.gov. When combined with inflammatory cytokines, retinoids can enhance the upregulation of Major Histocompatibility Complex class II (MHC-II) and CD86 expression on MoDCs nih.gov.
Evidence from deficiency studies further underscores this compound's importance in immune cell function. Vitamin A deficiency has been linked to impaired phagocytic and killing activities of peritoneal macrophages in chickens infected with Newcastle virus nih.gov. In a Staphylococcus aureus-induced arthritis model, vitamin A deficiency resulted in more severe arthritis, reduced phagocytic activity, and decreased intracellular killing by peritoneal macrophages nih.gov.
In the context of cancer immunity, tretinoin (B1684217), a vitamin A derivative, has been reported to increase the infiltration of CD8+ T cells into tumors and enhance their expression of effector molecules such as Interferon-gamma (IFNγ), granzyme B, and perforin (B1180081) frontiersin.org. Tretinoin can also induce the differentiation of immunosuppressive myeloid-derived suppressor cells (MDSCs) into non-immunosuppressive macrophages or dendritic cells, a mechanism that could improve responses to immunotherapy frontiersin.org. This compound-binding protein 4 (RBP4) expression has been correlated with immune cell infiltration, specifically showing a negative correlation with CD4+ Th2 cell infiltration in several cancers mdpi.com.
Influence on Autophagic Processes in Immune Response
Autophagy, a fundamental cellular catabolic process, is significantly influenced by retinoids, particularly in the context of immune responses. Retinoic acid (RA) plays a role in promoting autophagosome maturation tandfonline.com.
All-trans retinoic acid (ATRA) has been shown to augment autophagy during intracellular bacterial infection. This enhancement leads to a reduced bacterial burden in human and murine macrophages infected with Mycobacterium tuberculosis and Bordetella pertussis atsjournals.orgatsjournals.org. The anti-bacterial effect was also observed when precursors of ATRA, such as this compound or retinal, were present in culture, as they are metabolized to ATRA atsjournals.orgatsjournals.org. The critical role of autophagy in this process is highlighted by the finding that inhibition of autophagy abrogated the antibacterial effect of ATRA atsjournals.orgatsjournals.org.
Beyond macrophages, autophagy is essential for specific stages of B cell differentiation uio.no. The vitamin A metabolite retinoic acid (RA) can augment immunoglobulin G (IgG) production by enhancing autophagy in B cells derived from both Common Variable Immune Deficiency (CVID) patients and healthy controls uio.no.
This compound and Mitochondrial Function
Regulation of Cellular Energy Metabolism and ATP Synthesis
This compound is indispensable for the metabolic fitness of mitochondria nih.govresearchgate.net. When cells are deprived of this compound, their respiration and adenosine (B11128) triphosphate (ATP) synthesis decrease to basal levels. However, these vital functions recover to significantly higher energy output upon the restoration of physiological this compound concentrations, and this recovery does not require metabolic conversion to other retinoids nih.govresearchgate.net.
A key mechanism underlying this compound's role in mitochondrial energy metabolism involves its function as an essential cofactor for protein kinase Cδ (PKCδ) within mitochondria. Without this compound, PKCδ fails to be activated nih.govresearchgate.netnih.gov. The PKCδ/retinol complex plays a crucial role in signaling the pyruvate (B1213749) dehydrogenase complex (PDHC), which in turn enhances the flux of pyruvate into the Krebs cycle nih.govresearchgate.netnih.govresearchgate.net. This cascade promotes oxidative phosphorylation, leading to increased oxygen consumption and ATP synthesis within mitochondria nih.govresearchgate.netnih.govresearchgate.net. This compound can also act as a catalyst in a reversible oxidation process, increasing glucose-derived fuel flux into the citric acid cycle and thereby shifting the redox balance towards oxidation researchgate.net.
However, the relationship between this compound and mitochondrial energy metabolism is concentration-dependent. High concentrations of this compound can lead to a dramatic reduction in oxygen consumption and ATP synthesis, a phenomenon attributed to mitochondrial overload nih.gov.
This compound-binding protein 4 (RBP4) also impacts mitochondrial energy metabolism. RBP4 can decrease peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a critical regulator of mitochondrial biogenesis. This reduction in PGC-1α leads to decreased mitochondrial content, diminished oxidative capacity, and reduced energy production, ultimately impairing ATP synthesis frontiersin.org.
Table 2: this compound's Impact on Mitochondrial Energy Metabolism
| Aspect of Metabolism | Effect of this compound/Mechanism | Citation |
| Respiration & ATP Synthesis | Essential for metabolic fitness; deprivation leads to basal levels, restoration increases output | nih.govresearchgate.net |
| Cofactor for PKCδ | Essential for PKCδ activation in mitochondria, which signals PDHC | nih.govresearchgate.netnih.gov |
| Pyruvate Flux | PKCδ/retinol complex enhances flux of pyruvate into Krebs cycle | nih.govresearchgate.netnih.govresearchgate.net |
| Oxidative Phosphorylation | Promotes oxidative phosphorylation, increasing oxygen consumption and ATP synthesis | nih.govresearchgate.netnih.govresearchgate.net |
| Glucose Fuel Flux | Catalyzes reversible oxidation to increase glucose-derived fuel flux into citric acid cycle | researchgate.net |
| High Concentrations | Can lead to dramatically lower oxygen consumption and ATP synthesis due to mitochondrial overload | nih.gov |
| RBP4 Impact (Indirect) | Decreases PGC-1α, leading to reduced mitochondrial content, oxidative capacity, and ATP production | frontiersin.org |
Impact on Mitochondrial Dynamics and Reactive Oxygen Species (ROS) Production
This compound and its derivatives can significantly influence mitochondrial dynamics and the production of reactive oxygen species (ROS), which are critical for cellular signaling but can also cause oxidative damage at high levels.
This compound has been observed to alter mitochondrial structure, inducing swelling and lipid peroxidation in mitochondrial membranes in vitro nih.gov. It can also trigger the release of cytochrome c and increase the production of superoxide (B77818) anion radical (O2−•) in a dose-dependent manner nih.gov. Generally, vitamin A and its derivatives are known to disrupt mitochondrial function, impairing electron flux within the mitochondrial electron transport chain (METC), elevating ROS production, and inducing oxidative and nitrosative stress to mitochondrial membranes nih.govresearchgate.net.
The receptor for vitamin A-derived this compound, Stimulated by Retinoic Acid 6 (STRA6), plays a role in mitochondrial health. Knockdown of STRA6 has been shown to increase mitochondrial ROS and fragmentation, while decreasing mitochondrial depolarization and ATP production through oxidative phosphorylation jci.org. This suggests that this compound transport mediated by STRA6 may influence mitochondrial fission and fusion dynamics via a calcium-mediated mechanism jci.org. Furthermore, a vitamin A-deficient diet can induce premature muscle stem cell (MuSC) activation, leading to increased redox-dependent metabolism and mitochondrial ROS, alongside a loss of fatty acid oxidation and oxidative phosphorylation jci.org.
This compound-binding protein 4 (RBP4) also contributes to ROS production. RBP4 enhances ROS generation by activating components of NADPH oxidase and impairing the function of the electron transport chain frontiersin.org. Elevated ROS levels, in turn, can induce oxidative damage and activate apoptotic pathways frontiersin.org. Additionally, lipid-induced overexpression of lecithin-retinol acyltransferase (LRAT) can impair mitochondrial function and enhance ROS generation, which correlates with a reduction in mitochondrial membrane potential and an increase in mitochondrial fission cdnsciencepub.com.
This compound in Cellular Aging Processes (Mechanisms)
This compound's anti-aging properties are attributed to its complex mechanisms affecting various aspects of cellular aging, particularly within the skin.
Modulation of Cellular Senescence
This compound, through its active metabolite retinoic acid, is involved in modulating cellular senescence, a state characterized by permanent cell cycle arrest. Retinoic acid has been shown to induce cellular senescence by upregulating key cell cycle inhibitors such as p16, p21, and p27, which subsequently lead to the activation of retinoblastoma protein (Rb) and inactivation of E2F1. This mechanism results in an irreversible G1 phase arrest, morphological changes, and the expression of senescence-associated β-galactosidase. researchgate.netspandidos-publications.comresearchgate.net In breast cancer cells, retinoids can induce senescence through both RAR-β dependent and independent pathways. spandidos-publications.com
Influence on Autophagic Processes in Age-Related Conditions
Autophagy, an intracellular degradation process vital for cellular homeostasis and the removal of damaged components, is significantly influenced by this compound and its derivatives in age-related conditions. Retinoic acid has been observed to promote autophagosome maturation. mdpi.com Dysregulation of autophagic processes is associated with age-related skin conditions, and enhancing autophagy is considered a crucial mechanism to counteract skin aging. nih.govaginganddisease.orgnih.gov this compound's ability to favor autophagy contributes to its anti-aging mechanisms. mdpi.com In certain contexts, this compound treatment has been shown to increase the expression of the autophagy-associated protein LC3-II, suggesting its role in promoting autophagy, potentially linked to endoplasmic reticulum (ER) stress. jst.go.jp
Effects on Epidermal Barrier Function and Inflammaging
This compound exhibits anti-inflammatory properties and contributes to strengthening the epidermal barrier function, which is often compromised during aging. nih.govskinstitut.com Inflammaging, a chronic, low-grade inflammation associated with aging, contributes to barrier malfunction and can lead to redness and irritation. nih.govskinstitut.com this compound can mitigate inflammaging by reducing the expression of inflammatory pathways, including TNF signaling, NFκB signaling, and inflammasome-related pathways. scirp.org By inhibiting these inflammatory responses, this compound also attenuates associated apoptotic pathways. scirp.org
Role in Extracellular Matrix Remodeling during Aging
This compound significantly improves the dermal extracellular matrix (ECM) microenvironment, which undergoes substantial degradation with age. It achieves this by stimulating the production of key ECM components such as type I collagen, fibronectin, and elastin (B1584352) by activating dermal fibroblasts. mdpi.comnih.govnih.gov A primary mechanism involves the enhancement of the TGF-β/CTGF pathway, a major regulator of ECM homeostasis, and the suppression of inhibitory Smad7. mdpi.comnih.gov Furthermore, this compound reduces the expression of CCN1, a negative regulator of collagen homeostasis that also stimulates matrix metalloproteinases (MMPs), thereby promoting collagen degradation. mdpi.comnih.gov In addition to ECM production, this compound increases dermal vascularity, which provides a more active microenvironment for epidermal keratinocyte proliferation and dermal fibroblast activation. mdpi.comnih.gov
This compound and Cell Cycle Regulation
This compound, primarily through its metabolite all-trans-retinoic acid (RA), plays a critical role in regulating cell cycle progression, influencing cell growth and differentiation. RA can induce G1 phase arrest by modulating key cell cycle regulators. It reduces the levels of cyclin E mRNA and protein, which is a rate-determining factor for progression through the G1/S checkpoint. nih.govnih.gov Concurrently, RA increases the level of the cyclin-dependent kinase inhibitor p27 (Kip-1) and increases the levels of retinoblastoma protein (pRb), while markedly reducing its hyperphosphorylated form. nih.govnih.gov This increases the functionality of pRb as an inhibitor of cell cycle progression. nih.govnih.gov Additionally, RA reduces the binding activity of the transcription factor E2F to its core DNA element, further contributing to G1 arrest. nih.gov In some cancer cell lines, this compound treatment has been observed to increase the number of cells in the G0/G1 phase and decrease those in the S phase, suggesting a cell cycle delay, potentially linked to ER stress and autophagy. jst.go.jp
This compound and Apoptosis Mechanisms
This compound can induce apoptosis through specific mechanistic pathways, although its effects can vary depending on the cell type and context. One identified mechanism involves an oxidant-dependent activation of the mitochondrial pathway. nih.govresearchgate.net In this process, this compound induces an imbalance of mitochondrial parameters, leading to cytochrome c release and subsequent activation of caspase-3/7, ultimately triggering apoptosis. nih.govresearchgate.net This oxidant-dependent apoptosis can be attenuated by antioxidant co-administration. nih.govresearchgate.net While some studies indicate that this compound does not induce apoptosis in certain cancer cell lines, it can still suppress cell growth by affecting cell cycle progression and inducing ER stress, which may lead to autophagy. jst.go.jp Retinoids, in general, can induce differentiation in cells that retain differentiation potential, or, if differentiation potential is lost, they can induce apoptosis. oup.comeurekaselect.com
Table 1: Effects of this compound on ER Stress Marker mRNA Expression in Human Gallbladder Cancer Cells
| ER Stress Marker | Fold-Change (approx.) |
| HMOX1 | 16-times |
| CHOP | 4.7-times |
| GRP78 | 1.8-times |
| DNAJB9 | 3.5-times |
| *Data based on treatment with 25 µM this compound for 24 hours. jst.go.jp |
Advanced Research Methodologies in Retinol Studies
Quantitative Analytical Techniques for Retinoids and Metabolites
Accurate quantification of retinol (B82714) and its various metabolites in biological matrices is fundamental to understanding its physiological and pharmacological actions. The inherent instability and complex isomeric forms of retinoids necessitate highly sensitive and specific analytical methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous quantification of multiple retinoids and their metabolites in complex biological samples like serum and tissues. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. An LC-MS/MS method can be developed to quantify a dozen or more retinoids and their derivatives, including this compound, retinal, tretinoin (B1684217), and isotretinoin, in a single run. nih.govnih.gov
Sample preparation often involves protein precipitation or liquid-liquid extraction from the biological matrix. nih.gov The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or C30 column, with a gradient elution. nih.govnih.govacs.org For detection, a triple quadrupole mass spectrometer is commonly used, operating in selective reaction monitoring (SRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govnih.gov This approach allows for very low limits of detection (LOD) and quantification (LLOQ), often reaching sub-ng/mL levels. nih.gov For instance, one method reported an LOD for all-trans-retinol of approximately 34 fmol/L. nih.gov
The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources allows for the efficient ionization of retinoid molecules. nih.govacs.org LC-MS/MS assays can achieve a broad linear range of quantification, sometimes spanning three to four orders of magnitude, with high accuracy and reproducibility. nih.govarvojournals.org
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors is a widely used and robust method for the analysis of this compound and its esters. nih.govbiorxiv.orgnih.govacs.orgnih.gov This technique is particularly well-suited for quantifying the more abundant retinoids in biological samples. biorxiv.orgnih.gov The separation is most commonly performed using reversed-phase chromatography with a C18 column. nih.gov
Isocratic elution methods, which use a constant mobile phase composition, offer simplicity and robustness for separating and quantifying this compound and retinyl esters. acs.orgnih.govnih.gov Gradient elution, where the mobile phase composition is changed during the run, can also be employed to achieve better separation of a wider range of retinoids with varying polarities in a shorter time. biorxiv.org
Detection is typically performed using a UV detector set at the maximum absorbance wavelength for this compound, which is around 325 nm. nih.gov Fluorescence detection can also be used, offering enhanced sensitivity for certain retinoids. By coupling both fluorescence and UV detectors, each compound can be measured at its most sensitive wavelength. nih.gov The limits of detection and quantification with HPLC-UV are generally in the picomole range. nih.gov For example, one isocratic HPLC-UV method reported an LOD and LOQ for this compound of 0.08 pmol and 0.27 pmol, respectively. nih.govfrontiersin.org
| Feature | LC-MS/MS | HPLC with UV/Fluorescence Detection |
|---|---|---|
| Principle | Separation by liquid chromatography, detection by mass spectrometry (mass-to-charge ratio). | Separation by liquid chromatography, detection by absorption of UV light or fluorescence emission. |
| Specificity | Very high, based on molecular weight and fragmentation patterns. nih.govnih.gov | Moderate to high, based on retention time and spectral properties. nih.gov |
| Sensitivity | Very high (femtomole to picomole range). nih.govarvojournals.org | High (picomole range). nih.govfrontiersin.org |
| Multi-Analyte Capability | Excellent, can quantify a large number of retinoids simultaneously. nih.govnih.gov | Good, can separate several retinoids, but may require gradient elution for complex mixtures. biorxiv.orgnih.gov |
| Primary Application | Quantification of low-abundance metabolites and comprehensive retinoid profiling. arvojournals.org | Routine analysis of more abundant retinoids like this compound and retinyl esters. acs.orgnih.gov |
Gene Expression Profiling and Transcriptomics in Response to this compound
This compound's biological effects are primarily mediated by its active metabolite, all-trans-retinoic acid (RA), which regulates gene expression by binding to nuclear receptors. Transcriptomics technologies provide a global view of the changes in gene expression induced by this compound and its derivatives.
RNA Sequencing (RNA-Seq) and microarray analysis are two powerful high-throughput techniques used to profile gene expression changes in response to retinoids. nih.govsemanticscholar.orgno1-cosmetics.dearvojournals.org These methods allow for the simultaneous measurement of the expression levels of thousands of genes, revealing the complex transcriptional networks regulated by this compound. semanticscholar.orgresearchgate.net
Microarray analysis involves hybridizing labeled cDNA from control and retinoid-treated samples to a solid surface (microarray) containing thousands of known gene-specific probes. The intensity of the hybridization signal for each probe is proportional to the abundance of the corresponding mRNA in the sample. arvojournals.org Studies using microarrays have successfully identified numerous RA-target genes in various cell types, such as human bronchial epithelial cells. nih.gov These analyses have uncovered genes involved in cell growth suppression, such as IGFBP6, and novel target genes like PLAB and ELF3. nih.gov Microarray studies have also been used to identify genes whose expression is altered in conditions of retinoid insufficiency during embryogenesis, highlighting the dysregulation of genes involved in collagen synthesis and stress responses. nih.gov
RNA Sequencing (RNA-Seq) is a more recent technology that uses next-generation sequencing to directly sequence and quantify the abundance of all RNA transcripts in a sample. no1-cosmetics.de RNA-Seq offers several advantages over microarrays, including higher sensitivity, a wider dynamic range, and the ability to identify novel transcripts. no1-cosmetics.de RNA-Seq studies have been instrumental in characterizing the distinct transcriptional responses to vitamin A deficiency in different tissues, such as the small intestine and colon. nih.govbiorxiv.org These studies have identified novel vitamin A-regulated genes involved in retinoid metabolism (Cyp26b1, Isx) and immune function (Mbl2, Cxcl14). nih.gov Transcriptome meta-analyses combining data from multiple RNA-Seq experiments have helped to identify core sets of genes that represent a common regulatory hierarchy in the response to retinoic acid across different species. researchgate.net
| Gene | Function | Method of Identification | Study Context |
|---|---|---|---|
| IGFBP6 | Insulin-like growth factor-binding | Microarray nih.gov | RA-induced growth suppression in bronchial epithelial cells |
| TGM2 | Transglutaminase 2 | Microarray nih.gov | RA signaling in bronchial epithelial cells |
| Cyp26b1 | Retinoic acid degrading enzyme | RNA-Seq nih.gov | Response to vitamin A sufficiency in the small intestine |
| Isx | Repressor of retinoid-pathway genes | RNA-Seq nih.gov | Response to vitamin A sufficiency in the small intestine |
| COL1A1 | Collagen Type I Alpha 1 Chain | Microarray nih.gov | Upregulated in retinoid-insufficient embryos |
| Mbl2 | Mannose-binding lectin 2 | RNA-Seq nih.gov | Novel vitamin A-regulated gene in the small intestine |
Proteomics and Protein-Protein Interaction Studies of Retinoid-Interacting Proteins
Proteomics, the large-scale study of proteins, provides critical insights into the functional consequences of retinoid action. This compound's transport, metabolism, and signaling are tightly controlled by a network of specific binding proteins. Studying these proteins and their interactions is key to understanding retinoid homeostasis.
The transport of this compound in the plasma is mediated by the This compound-binding protein (RBP) , which forms a complex with transthyretin (TTR) to prevent its filtration by the kidneys. nih.gov Within the cell, this compound and retinoic acid are bound by cellular this compound-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs) , respectively. plos.org These intracellular proteins are thought to channel their ligands to specific enzymes and nuclear receptors. mdpi.com
Proteomic approaches, often utilizing mass spectrometry, are used to identify and quantify changes in the proteome in response to retinoids. For example, proteomic profiling of stem cells treated with all-trans-retinoic acid (ATRA) has identified the upregulation of key retinoid-responsive proteins, including CRBP-I, CRABP-I, and CRABP-II. nih.gov These studies also revealed the induction of proteins involved in cytoskeletal reorganization, such as profilin-1 and stathmin, which are associated with retinoid-induced neural differentiation. nih.gov
Studies on protein-protein interactions have elucidated the kinetics and affinities of this compound binding to its carrier proteins. The interaction between this compound and RBP, and the subsequent complex formation with TTR, have been characterized, revealing that the binding of RBP to TTR increases its affinity for this compound. nih.govnih.gov Molecular dynamics simulations and structural analyses have shown that while different retinoid-binding proteins possess similar structural architectures, the specific amino acid residues involved in ligand binding are not conserved, and the orientation of the bound retinoid can be completely different between protein families. plos.org
Metabolomics Approaches in Elucidating this compound's Metabolic Impact
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Untargeted metabolomics aims to measure all detectable small molecules in a sample, providing a global snapshot of the metabolic state, while targeted metabolomics focuses on the quantification of a specific group of predefined metabolites. nih.gov
Metabolomics has been applied to investigate the broad metabolic consequences of altered vitamin A status. For instance, untargeted metabolomic analysis of plasma has been used to identify metabolites associated with varying this compound levels and their link to conditions like dyslipidemia. frontiersin.orgresearchgate.net These studies have revealed that elevated plasma this compound levels are associated with significant changes in lipid metabolic pathways, including glycerophospholipid, arachidonic acid, and linoleic acid metabolism, as well as steroid hormone biosynthesis. frontiersin.orgresearchgate.net
In the context of specific diseases, metabolomics has been used to characterize the complete vitamin A metabolome in tissues. A study on human livers with and without nonalcoholic fatty liver disease (NAFLD) used LC-MS/MS-based metabolomics to quantify not just this compound, but also retinyl palmitate (RP), all-trans-retinoic acid (atRA), 13-cis-RA, and 4-oxo-atRA. nih.govnih.gov This comprehensive analysis revealed that while this compound levels remained unchanged, the concentrations of its storage form (RP) and its active metabolites (atRA, 13-cisRA, 4-oxo-atRA) were significantly decreased in NAFLD livers. nih.govnih.gov This highlights that measuring only this compound may not accurately reflect the true state of vitamin A homeostasis in disease and demonstrates the power of metabolomics to uncover disruptions in specific metabolic pathways. nih.govnih.gov
Epigenomic and Chromatin Immunoprecipitation (ChIP-seq) Techniques for Chromatin Modifications
The study of this compound's active metabolite, retinoic acid (RA), has been significantly advanced by epigenomic techniques, particularly Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). This powerful method is widely used for mapping the genome-wide locations of histone modifications, transcription factors, and other DNA-binding proteins, offering profound insights into the epigenetic mechanisms of gene regulation. nih.govyoutube.com In the context of this compound research, ChIP-seq is instrumental in elucidating how RA signaling influences gene expression by altering the chromatin landscape.
Retinoic acid functions by binding to RA receptors (RARs), which are transcription factors that recognize specific DNA sequences known as RA response elements. researchgate.net The binding of the RA-RAR complex to these sites can initiate a cascade of events leading to changes in chromatin structure and gene transcription. These epigenetic mechanisms include post-translational modifications of histone tails, DNA methylation, and ATP-dependent chromatin remodeling. nih.gov
Recent studies have employed ChIP-seq to map the binding sites of RARs across the genome, revealing how RA treatment can rewire the epigenome. For instance, research using zebrafish embryos as a model system has utilized ChIP-seq to characterize the chromatin binding dynamics of RARαa, a major RAR isoform. biorxiv.org These experiments have shown that treating embryos with all-trans-retinoic acid (atRA) leads to an increase in RARαa binding to chromatin. biorxiv.org
Furthermore, ChIP-seq analyses have demonstrated that RA signaling induces a broader rewiring of chromatin architecture. researchgate.net By combining ChIP-seq with other techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) and HiChIP (a method for studying long-range chromatin interactions), researchers have shown that RA treatment alters chromatin accessibility and promotes the binding of other critical transcription factors, such as Hoxb1b, Meis2b, and Sox3, which are essential for central nervous system development. researchgate.netbiorxiv.org This integrated approach provides a molecular mechanism by which RA signaling pathways regulate target gene expression by modifying the three-dimensional topology of chromatin. researchgate.net
Table 1: Key Findings from ChIP-seq Studies in Retinoic Acid Research
| Model Organism | Technique(s) | Key Findings | Reference |
|---|---|---|---|
| Zebrafish Embryo | ChIP-seq, RNA-seq, ATAC-seq, HiChIP | RA treatment alters chromatin accessibility and induces rewiring of chromatin architecture. | researchgate.net |
| Zebrafish Embryo | ChIP-seq | Treatment with all-trans-retinoic acid (atRA) increases the chromatin binding of the RARαa receptor. | biorxiv.org |
Advanced In Vitro and In Vivo Model Systems for this compound Research
The investigation of this compound's physiological and pharmacological effects relies on a diverse array of sophisticated in vitro and in vivo model systems. These models are crucial for dissecting molecular mechanisms, evaluating metabolic pathways, and testing the efficacy of retinoid-based compounds. In vitro models offer controlled experimental environments, while in vivo models provide insights into the complex biological responses within a whole organism. nih.govresearchgate.net
Primary Cell Culture Models (e.g., Keratinocytes, Fibroblasts, Embryonic Stem Cells)
Primary cell cultures are foundational in vitro tools that involve isolating cells directly from living tissue. These models are highly valued because they closely mimic the in vivo state of the cells. researchgate.net
Keratinocytes and Fibroblasts : These skin cells are central to dermatological research on this compound. This compound stimulates the cellular activity of both keratinocytes and fibroblasts. nih.gov In culture, these cells are used to study how this compound promotes keratinocyte proliferation, strengthens the epidermal barrier, and inhibits matrix metalloproteinases that degrade the extracellular matrix. nih.gov Studies using cultured human skin fibroblasts have shown that this compound derivatives can suppress collagenase expression, a key indicator of anti-aging activity. nih.gov Furthermore, research on keratinocytes has demonstrated the bioconversion of this compound to retinoic acid, which is crucial for its biological activity in the skin. researchgate.net
Embryonic Stem Cells (ESCs) : The natural retinoid, all-trans retinoic acid (ATRA), is widely utilized to direct the differentiation of stem cells in vitro. researchgate.net ESCs provide a powerful model to study the role of this compound in development, as RA signaling is essential for processes like body axis extension and patterning. researchgate.net
Retinal Cells : Primary retinal cultures serve as an important in vitro tool for modeling the in vivo environment of the retina. nih.govresearchgate.net These cultures, which can include photoreceptors and retinal pigment epithelial (RPE) cells, are used to study the biology of vision and the pathogenesis of retinal diseases. researchgate.netnih.gov
Organotypic Skin Models and 3D Cell Culture Systems
To bridge the gap between simple 2D cell cultures and complex in vivo systems, researchers have developed organotypic skin models and other 3D cell culture systems. These advanced in vitro models more accurately replicate the structure and function of human tissue.
Organotypic Skin Models : These models involve the three-dimensional culturing of human keratinocytes, often at an air-liquid interface, which allows them to form a fully stratified epidermis that resembles human skin, complete with a functional stratum corneum. springernature.comresearchgate.netcellntec.com These "human epidermal equivalents" can be generated from primary keratinocytes or immortalized cell lines. cellntec.com Such models are highly valuable for analyzing retinoid metabolism and signaling in a context that is more physiologically relevant than monolayer cultures. nih.gov For instance, stratified organotypic cultures of human epidermis have been adapted to evaluate the role of specific enzymes in the biosynthesis of all-trans-retinoic acid. nih.gov
3D Cell Culture Systems : These systems often incorporate both keratinocytes and fibroblasts embedded within a collagen matrix to mimic the epidermal and dermal layers of the skin. ajuronline.org Reconstructed full-thickness skin models, such as T-Skin™, are used to test the effects of anti-aging compounds, including this compound. researchgate.net These 3D models have been used to show that retinoids can enhance epidermal thickness and instigate collagen synthesis. researchgate.net They provide a more accurate platform for studying the impact of topical retinoids on skin cell proliferation and morphology compared to traditional 2D cultures. ajuronline.org
Future Directions and Emerging Areas in Retinol Research
Precision Modulation and Targeted Delivery of Retinol (B82714) Signaling Pathways
A significant challenge in retinoid therapy has been balancing efficacy with side effects such as skin irritation. nih.govresearchgate.net To address this, research is increasingly focused on the precision modulation of this compound signaling pathways and the development of targeted delivery systems. The goal is to deliver retinoids specifically to the pilosebaceous units to enhance their therapeutic effects while minimizing adverse reactions in surrounding tissues. nih.govresearchgate.net
Novel drug delivery systems are at the forefront of this research. Encapsulation strategies, including lipid nanoparticles, polymeric nanocarriers, and cyclodextrin complexes, are being developed to improve the stability, controlled release, and penetration of retinoids through the stratum corneum. mdpi.com These systems protect this compound from degradation and allow for a more gradual delivery to target sites, thereby reducing irritation. mdpi.com For instance, nanoparticles have demonstrated potential in improving the stability, tolerability, and efficacy of retinoids like tretinoin (B1684217) and this compound. nih.gov Studies have shown that topically applied colloidal particles can preferentially accumulate in hair follicles and sebaceous glands, paving the way for more targeted treatments. nih.gov
Key Research Findings in Targeted Delivery:
| Delivery System | Key Findings |
| Polymeric Nanoparticles | Do not penetrate intact stratum corneum but accumulate in skin furrows and hair follicles, providing sustained release. nih.gov |
| Nanosuspensions | Suitable for targeted delivery with minimal systemic absorption and improved photostability. nih.gov |
| Lipid Nanoparticles | Enhance retinoid stability, control release, and improve penetration. mdpi.com |
| Cyclodextrin Complexes | Protect retinoids from oxidative degradation and reduce irritancy. mdpi.com |
Exploration of Novel Endogenous this compound Metabolites and Synthetic Derivatives
The biological effects of this compound are mediated by its conversion to various metabolites. While all-trans-retinoic acid (ATRA) is the most well-studied, researchers are now exploring other endogenous metabolites and their physiological roles. nih.govnih.gov For instance, retro- and anhydro-retinoids are naturally occurring forms that may play a role in regulating immune function. nih.gov The enzyme retinoid saturase (RetSat) produces all-trans-13,14-dihydrothis compound, and future studies may identify other novel metabolites generated by this enzyme that could explain its role in adipogenesis. nih.gov
In parallel, the development of new synthetic retinoid derivatives is a burgeoning area of research. These "next-generation" retinoids are designed to offer improved stability, better tolerability, and enhanced efficacy compared to traditional forms. mdpi.com Examples include retinyl retinoate and hydroxypinacolone retinoate (HPR), which have shown promise in providing anti-aging benefits with reduced irritation potential. mdpi.comresearchgate.net
A particularly innovative approach is the use of precision fermentation to create novel, sustainable this compound derivatives. cosmeticsdesign.comconagen.com This process involves covalently binding retinoids with a second active ingredient to create a single, multifunctional molecule. cosmeticsdesign.comconagen.com This technology allows for the creation of adaptable retinoid variants that can be combined with compounds like squalene or bakuchiol to maximize effectiveness and minimize off-target effects. cosmeticsdesign.com
This compound and Microbiome Interactions (e.g., Human Skin Microbiome)
The human skin is home to a complex ecosystem of microorganisms, and emerging research indicates a significant interplay between this compound and the skin microbiome. dntb.gov.uabiorxiv.orgresearchgate.netsciety.org Topical this compound application has been shown to reshape the skin's microecology by altering the structure and function of the microbiome, as well as host and microbial metabolites. dntb.gov.uabiorxiv.orgresearchgate.net This interaction appears to be a two-way street, with the skin microbiome also influencing the efficacy of this compound. dntb.gov.uabiorxiv.orgresearchgate.net
One study, incorporating phenomics, metagenomics, and metabolomics, found that topical this compound not only improved skin conditions like hydration and wrinkles but also altered the skin microbiome. dntb.gov.uabiorxiv.orgresearchgate.net For example, certain skin microorganisms, such as Sericytochromatia sp. and Corynebacterium kefirresidentii, were identified as being capable of oxidizing this compound to retinal. dntb.gov.uabiorxiv.orgresearchgate.net Furthermore, some microbes can utilize UDP-glucose, potentially accelerating the hydrolysis of retinyl glucuronide (RAG) and enhancing the local metabolism and effective duration of this compound and retinoic acid. dntb.gov.uabiorxiv.orgresearchgate.net Vitamin A and its metabolites may also help maintain the homeostasis of the skin microbiome by regulating the innate immune system, including Toll-like receptors (TLRs). sequential.bio
Systems Biology and Computational Modeling of Retinoid Networks
The intricate network of this compound metabolism and signaling pathways presents a prime opportunity for the application of systems biology and computational modeling. These approaches allow researchers to build data-driven models to better understand and predict the effects of various compounds on the retinoid system.
For example, a computational model was constructed to identify chemicals associated with both bioactivity in the all-trans retinoic acid (ATRA) pathway and prenatal skeletal defects. researchgate.net By analyzing high-throughput screening data from thousands of chemicals across multiple in vitro assays relevant to the retinoid signaling system, researchers were able to identify chemicals that disrupt this pathway and are linked to skeletal abnormalities. researchgate.net This type of modeling not only validates our current mechanistic understanding but also provides avenues for new discoveries related to the disruption of the ATRA pathway by environmental exposures. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Retinoid Discovery and Elucidation of Mechanisms
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and the field of retinoids is no exception. These technologies are being used to design novel molecules, predict their properties, and elucidate their mechanisms of action. nih.govmdpi.com
This compound's Potential in Novel Therapeutic Strategies Beyond Established Applications
While this compound is well-established in dermatology for treating conditions like acne and photoaging, its therapeutic potential extends far beyond the skin. news-medical.netclevelandclinic.orgjddonline.comdermatologytimes.com The crucial role of retinoic acid signaling in cellular differentiation and proliferation has made it a target for cancer therapy. researchgate.net
All-trans retinoic acid (ATRA) has been a cornerstone in the treatment of acute promyelocytic leukemia (APL), transforming it into a highly curable malignancy. mdpi.com Research is ongoing to expand the use of retinoids to other cancers, including neuroblastoma, where 13-cis-retinoic acid (isotretinoin) is used as a maintenance therapy. mdpi.com Synthetic, CYP26-resistant retinoids like tamibarotene are being investigated for their superior anti-leukemic effects in preclinical models of non-APL acute myeloid leukemia (AML). mdpi.com
Furthermore, the influence of retinoic acid on major metabolic genes suggests its potential role in managing metabolic diseases. nih.gov Studies have shown that retinoid metabolism and signaling are altered during fasting and in type 1 diabetes, indicating that modulating this pathway could be a novel therapeutic strategy for metabolic disorders. nih.gov
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate retinol's effects on tissue regeneration in model organisms?
- Methodological Answer : Utilize an experimental design framework with clearly defined independent (e.g., this compound concentration) and dependent variables (e.g., regeneration rate). Include control groups unexposed to this compound and categorize the process into setup, treatment, observation, and data analysis phases. Validate results using statistical tests like ANOVA and ensure assumptions (normality, homoscedasticity) are met .
- Example : In Asterina coronata studies, amputated sea stars were treated with varying this compound doses, with regeneration rates monitored over time. Statistical rigor was maintained by optimizing experimental design and applying post hoc tests .
Q. What statistical methods are appropriate for analyzing this compound concentration data in human serum studies?
- Methodological Answer : Use software like SPSS or JMP for normality checks (Q-Q plots) and variance analysis (ANOVA). For non-normal data, apply transformations (e.g., exponential) and validate homogeneity of variance. Report effect sizes (e.g., R²) to quantify this compound's contribution to outcomes .
- Example : Serum this compound levels in children were analyzed using ANOVA (p=0.008), with R²=51.1% indicating this compound explains ~50% of variance in infection rates .
Q. How can researchers structure a this compound-focused research question using established frameworks?
- Methodological Answer : Apply the PICOT framework: P opulation (e.g., pediatric cohorts), I ntervention (this compound supplementation), C omparison (control groups), O utcome (infection rates), and T imeframe. This ensures clarity and alignment with study objectives .
Advanced Research Questions
Q. How do conflicting findings on this compound's role in infection susceptibility arise, and how can they be resolved?
- Methodological Answer : Confounding variables (e.g., inflammation markers like CRP) may distort this compound-infection correlations. Use multivariable regression to adjust for covariates. For example, CRP >5 mg/L was a key confounder in pediatric studies, necessitating stratified analysis .
- Data Contradiction Example : While this compound deficiency correlates with infections, statin-treated hypercholesterolemic children showed no this compound concentration differences, highlighting the need to control for comorbidities and treatment effects .
Q. What mechanisms underlie this compound transport in plasma, and how can its binding protein (RBP) be isolated for study?
- Methodological Answer : this compound circulates bound to RBP, which forms a complex with prealbumin. Purify RBP via sequential steps: Cohn fractionation, Sephadex G-200/DEAE chromatography, and polyacrylamide gel electrophoresis. Confirm purity via fluorescence (this compound-specific) and molecular weight (~21,000 Da) .
- Technical Note : RBP-prealbumin dissociation during electrophoresis allows isolation of individual components, enabling mechanistic studies .
Q. How should researchers address non-significant this compound data in clinical trials, and what power considerations are critical?
- Methodological Answer : Conduct a priori power analysis to determine sample size requirements. For null results (e.g., no this compound difference in statin-treated children), report effect sizes and confidence intervals to distinguish true negatives from underpowered studies. Use sensitivity analysis to assess robustness .
Q. What advanced techniques characterize this compound's chemical structure and stability in experimental formulations?
- Methodological Answer : Employ NMR, mass spectrometry, and X-ray crystallography for structural elucidation. Use SDF/MOL files (available for this compound, CAS 68-26-8) to model interactions in cheminformatics software. Stability studies should assess oxidation susceptibility under varying pH/temperature .
Methodological Best Practices
Q. How can this compound studies ensure reproducibility in experimental protocols?
- Guidelines : Document reagent sources (e.g., Sigma-Aldrich for pure this compound), cell line origins, and ethical approvals. Specify equipment settings (e.g., HPLC parameters) and statistical workflows (e.g., Tukey-Kramer post hoc tests). Journals may require explicit inclusion of these details .
Q. What validation steps are essential for this compound quantification assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
